molecular formula C24H24Cl2O4 B12558413 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene CAS No. 143824-74-2

1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene

Cat. No.: B12558413
CAS No.: 143824-74-2
M. Wt: 447.3 g/mol
InChI Key: RTRYESSNSBODPK-UHFFFAOYSA-N
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Description

1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is an organic compound with the molecular formula C24H24Cl2O4 and a molecular weight of 447.35 g/mol . This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a benzene ring through ethoxy linkages. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-chlorophenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorophenoxy groups.

    Oxidation Reactions: The ethoxy linkages can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler benzene derivatives.

Scientific Research Applications

1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[[2-(4-methoxyphenoxy)ethoxy]methyl]benzene
  • 1,4-Bis[[2-(4-bromophenoxy)ethoxy]methyl]benzene
  • 1,4-Bis[[2-(4-fluorophenoxy)ethoxy]methyl]benzene

Uniqueness

1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is unique due to the presence of 4-chlorophenoxy groups, which impart specific chemical properties such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The chlorine atoms also contribute to the compound’s overall stability and resistance to degradation.

Properties

CAS No.

143824-74-2

Molecular Formula

C24H24Cl2O4

Molecular Weight

447.3 g/mol

IUPAC Name

1,4-bis[2-(4-chlorophenoxy)ethoxymethyl]benzene

InChI

InChI=1S/C24H24Cl2O4/c25-21-5-9-23(10-6-21)29-15-13-27-17-19-1-2-20(4-3-19)18-28-14-16-30-24-11-7-22(26)8-12-24/h1-12H,13-18H2

InChI Key

RTRYESSNSBODPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCOC2=CC=C(C=C2)Cl)COCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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